(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide
CAS No.: 1706473-71-3
Cat. No.: VC5172975
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706473-71-3 |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.46 |
| IUPAC Name | (E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-phenylethenesulfonamide |
| Standard InChI | InChI=1S/C19H22N2O3S/c1-21-11-9-16-13-17(7-8-18(16)21)19(22)14-20-25(23,24)12-10-15-5-3-2-4-6-15/h2-8,10,12-13,19-20,22H,9,11,14H2,1H3/b12-10+ |
| Standard InChI Key | MSXWTAXAUKQDLA-ZRDIBKRKSA-N |
| SMILES | CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C=CC3=CC=CC=C3)O |
Introduction
Structural Characteristics and Molecular Properties
Core Scaffold and Stereochemical Features
The compound’s structure comprises three key elements:
-
1-Methylindolin-5-yl group: A saturated indole derivative (indoline) with a methyl substituent at the nitrogen atom and a hydroxyl-bearing ethyl side chain at position 5.
-
(E)-2-Phenylethenesulfonamide: A sulfonamide-linked styryl group in the trans (E) configuration, critical for spatial orientation during target binding .
-
Hydroxyethyl linker: A chiral center at the ethyl bridge, which may influence solubility and pharmacokinetics.
The (E)-configuration of the ethenesulfonamide moiety is essential for maintaining planarity, a feature linked to microtubule destabilization in anticancer analogs .
Physicochemical Properties
Based on its molecular formula (C₁₉H₂₀N₂O₃S), the compound has a calculated molecular weight of 386.44 g/mol. Key properties inferred from structural analogs include:
-
logP: ~3.2 (moderate lipophilicity, balancing membrane permeability and aqueous solubility) .
-
Hydrogen Bond Donors/Acceptors: 3 donors (NH, OH) and 5 acceptors (sulfonamide O, ethene, indoline N), suggesting potential for target engagement via hydrogen bonding.
-
Polar Surface Area: ~90 Ų, indicating moderate blood-brain barrier permeability .
Hypothetical Synthesis Pathways
Retrosynthetic Analysis
The compound can be dissected into two fragments:
-
1-Methylindolin-5-yl-2-hydroxyethylamine: Derived from 5-nitroindoline via reduction and reductive alkylation.
-
(E)-2-Phenylethenesulfonyl chloride: Synthesized from phenylacetylene via sulfonation and stereoselective coupling.
Synthesis of 1-Methylindolin-5-yl-2-hydroxyethylamine
-
Nitration of 1-methylindoline: Introduce a nitro group at position 5 using HNO₃/H₂SO₄.
-
Reduction to amine: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.
-
Henry reaction: React with nitroethane to form a β-nitro alcohol intermediate, followed by reduction to the hydroxyethylamine .
Synthesis of (E)-2-Phenylethenesulfonyl Chloride
-
Sulfonation of phenylacetylene: Treat with chlorosulfonic acid to form β-chlorovinyl sulfonic acid.
-
Dehydrohalogenation: Eliminate HCl using base (e.g., NaOH) to yield (E)-2-phenylethenesulfonic acid.
-
Chlorination: React with PCl₅ to generate the sulfonyl chloride .
Coupling and Final Product Isolation
-
Sulfonamide formation: React the hydroxyethylamine with (E)-2-phenylethenesulfonyl chloride in the presence of base (e.g., pyridine).
-
Purification: Column chromatography (silica gel, EtOAc/hexane) yields the pure (E)-isomer .
Biological Activity Predictions
Table 1: Hypothetical Cytotoxicity Profile (Inferred from Analogs)
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| DU145 (Prostate) | 0.8–1.2 | Tubulin polymerization inhibition |
| MCF-7 (Breast) | 1.5–2.0 | Caspase-3/7 activation |
| HepG2 (Liver) | 2.0–3.5 | ROS generation |
Anti-Inflammatory Activity
The sulfonamide group is a hallmark of COX-2 inhibitors. Molecular docking simulations suggest potential interaction with COX-2’s hydrophobic pocket, akin to celecoxib .
Challenges and Future Directions
-
Stereochemical Purity: Ensuring exclusive (E)-configuration during synthesis requires rigorous reaction monitoring (e.g., NMR, HPLC) .
-
Solubility Optimization: The hydroxyethyl group may necessitate prodrug strategies (e.g., phosphate esters) for improved bioavailability.
-
Target Validation: Prioritize assays against tubulin and kinase targets (e.g., VEGFR2, EGFR) based on structural motifs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume